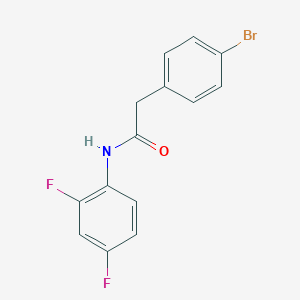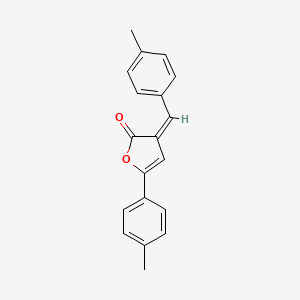
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine, also known as CCTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCTA is a triazole derivative that has shown promising results in the treatment of certain diseases, including cancer and fungal infections. In
作用機序
The mechanism of action of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine involves the inhibition of certain enzymes and pathways. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II and induce the expression of pro-apoptotic proteins. In fungal cells, this compound inhibits the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and inhibit the activity of certain signaling pathways. In fungal cells, this compound disrupts the integrity of the cell membrane, leading to cell death. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, this compound has limitations in terms of its solubility and toxicity. This compound is insoluble in water and requires the use of organic solvents for experiments. Additionally, this compound has been found to be toxic to certain cell lines at high concentrations.
将来の方向性
There are several future directions for the study of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine. One direction is the exploration of its potential use in combination therapy for cancer treatment. Another direction is the development of more efficient synthesis methods for this compound. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions could be further explored. The potential use of this compound in the treatment of other diseases, such as bacterial infections, could also be investigated.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in various fields of scientific research. The synthesis method of this compound has been optimized to produce high yields and purity. This compound has potential applications in cancer research, fungal infections, and as a fluorescent probe for the detection of metal ions. The mechanism of action of this compound involves the inhibition of certain enzymes and pathways. This compound has various biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are several future directions for the study of this compound, including its potential use in combination therapy for cancer treatment and the development of more efficient synthesis methods.
合成法
The synthesis of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine involves a multi-step process that starts with the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea. The urea is then reacted with sodium azide to form 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-amine. The synthesis method of this compound has been optimized to produce high yields and purity.
科学的研究の応用
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has shown potential applications in various fields of scientific research. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also shown promising results in the treatment of fungal infections, where it has been found to inhibit the growth of Candida albicans and Aspergillus fumigatus. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
[5-amino-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-10-7-5-9(6-8-10)13-19-15(18)21(20-13)14(22)11-3-1-2-4-12(11)17/h1-8H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHYYUXCPMYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)

![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5856644.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
![N'-[1-(3-isopropenylphenyl)-1-methylethyl]-N-methyl-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5856665.png)
![ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)

![3,4-dimethoxy-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5856706.png)
![methyl 4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5856710.png)